Cas no 1060262-51-2 (3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide)
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
- 1060262-51-2
- 3,4,5-triethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide
- 3,4,5-triethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
- AKOS024497653
- F5097-0202
- VU0635206-1
-
- Inchi: 1S/C25H32N2O6/c1-4-31-21-16-19(17-22(32-5-2)24(21)33-6-3)25(29)26-20-9-7-18(8-10-20)15-23(28)27-11-13-30-14-12-27/h7-10,16-17H,4-6,11-15H2,1-3H3,(H,26,29)
- InChI Key: GGAKBTARWUPBDZ-UHFFFAOYSA-N
- SMILES: O1CCN(C(CC2C=CC(=CC=2)NC(C2C=C(C(=C(C=2)OCC)OCC)OCC)=O)=O)CC1
Computed Properties
- Exact Mass: 456.22603674g/mol
- Monoisotopic Mass: 456.22603674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 588
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 86.3Ų
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5097-0202-2μmol |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-5μmol |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-10μmol |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-20μmol |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-1mg |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-2mg |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-3mg |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-4mg |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-5mg |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5097-0202-10mg |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide |
1060262-51-2 | 10mg |
$79.0 | 2023-09-10 |
3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
3,4,5-Triethoxy-N-{4-[2-(Morpholin-4-yl)-2-Oxoethyl]Phenyl}Benzamide: A Comprehensive Overview
CAS No. 1060262-51-2, commonly referred to as 3,4,5-triethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate molecular structure, which includes a benzamide core substituted with multiple ethoxy groups and a morpholine moiety. The presence of these functional groups imparts unique chemical properties, making it a subject of interest in both academic and industrial research.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzamide derivative. The introduction of the triethoxy substituents on the benzene ring is achieved through nucleophilic aromatic substitution or other suitable methods. The morpholine group is then incorporated via a coupling reaction, often utilizing activating agents such as carbodiimides or mixed carbonates. The final product is purified through chromatographic techniques to ensure high purity and stability.
Recent studies have highlighted the potential of this compound in the field of pharmacology. Its ability to interact with specific biological targets has been explored in various in vitro and in vivo models. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound for drug development. Furthermore, its solubility properties and metabolic stability have been evaluated, providing valuable insights into its suitability for therapeutic applications.
In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers at the University of California have reported that films prepared from this compound exhibit promising charge transport characteristics, which could be leveraged in the design of advanced electronic devices.
The structural complexity of this compound presents both opportunities and challenges for chemists. While its intricate architecture allows for a wide range of functional properties, it also necessitates precise control during synthesis to avoid unwanted side reactions. Advances in catalytic methods and green chemistry have significantly improved the efficiency and sustainability of its production process.
From an environmental perspective, the biodegradation and toxicity profiles of this compound are areas of active research. Initial studies suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term impact on ecosystems. Regulatory agencies are currently evaluating its safety profile to determine appropriate guidelines for its use and disposal.
In conclusion, CAS No. 1060262-51-2 represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and application development, position it as a valuable tool for researchers and industry professionals alike.
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